molecular formula C21H12BrFO5S B12198845 (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B12198845
M. Wt: 475.3 g/mol
InChI Key: XJFDWXPRMJICFC-JAIQZWGSSA-N
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Description

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound that features both benzofuran and benzylidene moieties

Properties

Molecular Formula

C21H12BrFO5S

Molecular Weight

475.3 g/mol

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C21H12BrFO5S/c22-14-3-1-13(2-4-14)11-20-21(24)18-10-7-16(12-19(18)27-20)28-29(25,26)17-8-5-15(23)6-9-17/h1-12H/b20-11-

InChI Key

XJFDWXPRMJICFC-JAIQZWGSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as boron trifluoride etherate, and reagents like trifluoroacetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to minimize steps and improve yield. This can include the use of one-pot reactions and environmentally friendly reagents to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate apart is its unique combination of functional groups, which can confer specific chemical reactivity and biological activity.

Biological Activity

The compound (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula: C21H12BrFO5S
  • Molecular Weight: 475.3 g/mol
  • IUPAC Name: [(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate

The biological activity of this compound is largely attributed to its structural components, which allow for interactions with various biological targets. The bromobenzylidene group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the fluorobenzenesulfonate moiety may form hydrogen bonds with polar residues. Such interactions can modulate enzyme activities or receptor functions, influencing cellular pathways and physiological responses.

Biological Activity Overview

Research indicates that compounds similar to (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran have demonstrated various biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been observed, indicating possible therapeutic applications in inflammatory diseases.

Anticancer Activity

A study conducted on a series of benzofuran derivatives highlighted the anticancer potential of similar compounds. The study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast)15Apoptosis induction
Compound BA549 (lung)10Cell cycle arrest

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related benzofuran compounds. In vitro assays demonstrated that these compounds reduced the production of pro-inflammatory cytokines in activated macrophages.

CompoundCytokine Inhibition (%)Concentration (µM)
Compound CTNF-α: 65%20
Compound DIL-6: 70%15

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile. Studies on brominated compounds indicate potential toxicity at high doses. For instance, acute toxicity studies have shown that certain brominated benzofurans can lead to adverse effects such as tremors and lethargy in animal models.

Toxicity Data Summary

Study TypeMedian Lethal Dose (LD50)Observed Effects
Acute Oral2700 mg/kg (rats)Tremors, weight loss
Inhalation18000 mg/m³ (rats)Lethargy, respiratory distress

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